orthosiphonone C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H36O9 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[(2S,3S,4R,4aS,4bR,7R,8aR,9R,10aS)-9-acetyloxy-7-ethenyl-2,4,8a-trihydroxy-1,1,4a,7-tetramethyl-5,8-dioxo-2,3,4,4b,6,9,10,10a-octahydrophenanthren-3-yl] benzoate |
InChI |
InChI=1S/C29H36O9/c1-7-27(5)14-17(31)21-28(6)18(13-19(37-15(2)30)29(21,36)25(27)35)26(3,4)22(32)20(23(28)33)38-24(34)16-11-9-8-10-12-16/h7-12,18-23,32-33,36H,1,13-14H2,2-6H3/t18-,19+,20-,21+,22+,23-,27-,28-,29-/m0/s1 |
InChI Key |
HJGHLDCCNKXCAO-SKLQCFIISA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@]([C@H]([C@H]([C@H](C2(C)C)O)OC(=O)C3=CC=CC=C3)O)([C@@H]4[C@@]1(C(=O)[C@@](CC4=O)(C)C=C)O)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3=O)(C)C=C)O)C)O)OC(=O)C4=CC=CC=C4)O)(C)C |
Synonyms |
orthosiphonone C |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Chemodiversity of Orthosiphonone C
Extraction Methodologies for Orthosiphonone C from Plant Biomass
The initial step in obtaining this compound involves its extraction from the plant material, typically the aerial parts of Orthosiphon stamineus. datapdf.com
The choice of solvent and extraction conditions is crucial for efficiently isolating diterpenes like this compound while minimizing the co-extraction of undesirable compounds. Methanol (B129727) is a commonly employed solvent for the extraction of polar to semi-polar compounds from Orthosiphon stamineus. nih.govdatapdf.com In the initial isolation of this compound, the air-dried aerial parts of the plant were extracted with refluxing methanol, a technique that uses heat to increase the efficiency and rate of extraction. datapdf.com
While the seminal work on this compound utilized a straightforward methanol extraction, subsequent research on other compounds from Orthosiphon stamineus has explored the optimization of extraction parameters. For instance, studies on the extraction of other metabolites from this plant have investigated the use of ultrasound-assisted extraction (UAE). mdpi.com Optimization of UAE parameters such as extraction time, ultrasound amplitude, and solvent concentration (e.g., different percentages of ethanol (B145695) in water) has been shown to maximize the yield of specific compounds. mdpi.com These modern techniques could potentially be applied to enhance the extraction efficiency of this compound.
Following the initial crude extraction, a preliminary fractionation step is essential to separate compounds based on their polarity. This reduces the complexity of the mixture, facilitating subsequent purification. For the isolation of this compound, the concentrated methanol extract was subjected to liquid-liquid partitioning. datapdf.com This process involved successively partitioning the extract with solvents of increasing polarity.
The typical fractionation sequence for the methanolic extract of Orthosiphon stamineus is as follows: datapdf.com
Hexane: To remove non-polar compounds such as fats, waxes, and some pigments.
Chloroform (B151607) (CHCl3): To extract compounds of intermediate polarity, which include many diterpenes. This compound was found in this fraction.
Ethyl Acetate (B1210297) (EtOAc): To isolate more polar compounds.
Water (H2O): The remaining aqueous fraction contains highly polar molecules like sugars and glycosides.
This systematic partitioning effectively enriches the chloroform fraction with isopimarane-type diterpenes, including this compound, making it the primary candidate for further chromatographic separation. datapdf.com
Chromatographic Separation and Purification of this compound
The enriched fraction containing this compound undergoes several chromatographic steps to isolate the pure compound.
The chloroform fraction obtained from the preliminary fractionation is a complex mixture that requires further separation. A series of chromatographic techniques are employed to achieve this. datapdf.com While the original report on this compound mentions a "series of chromatographic separation," it is common practice in natural product chemistry to use a combination of the following:
Medium-Pressure Liquid Chromatography (MPLC): Often used as an initial step for the fractionation of the crude extract. It allows for the separation of larger quantities of material compared to HPLC and provides a higher resolution than traditional column chromatography.
High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for the final purification of compounds. Reversed-phase HPLC, with columns such as C18, is frequently used for the separation of diterpenes. The mobile phase typically consists of a gradient of water and an organic solvent like methanol or acetonitrile.
Preparative Thin-Layer Chromatography (TLC): This technique can be used for the final purification of small quantities of a compound or to quickly assess the purity of fractions obtained from other chromatographic methods. datapdf.compharm.or.jp
While not explicitly detailed in the initial isolation of this compound, other advanced techniques are highly applicable for the purification of isopimarane (B1252804) diterpenes.
Solid-Phase Extraction (SPE): SPE can be used as a cleanup and fractionation step prior to HPLC. It involves passing the extract through a solid adsorbent packed in a cartridge to retain the compounds of interest, which are then eluted with a suitable solvent. This method can effectively remove interfering substances and concentrate the target compounds. mdpi.comresearchgate.net
Countercurrent Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. researchgate.net CCC has been successfully used for the separation of diterpenes from various plant sources. researchgate.net The selection of a suitable biphasic solvent system is critical for successful separation in CCC. Systems like hexane-ethyl acetate-methanol-water are commonly employed for diterpenes. researchgate.net
Comprehensive Spectroscopic and Spectrometric Structural Characterization of this compound
The definitive structure of this compound was elucidated through a comprehensive analysis of its spectroscopic and spectrometric data. nih.govdatapdf.com This involves a combination of techniques to determine the molecular formula, connectivity of atoms, and stereochemistry of the molecule.
The molecular formula of this compound was established through High-Resolution Mass Spectrometry (HRMS) . The primary spectroscopic methods used for its structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR (Proton NMR): Provides information about the chemical environment of hydrogen atoms in the molecule, including their number, connectivity (through spin-spin coupling), and spatial arrangement.
¹³C-NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms present (e.g., methyl, methylene, methine, quaternary, carbonyl).
2D-NMR techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY) and between protons and carbons (HSQC for direct attachment, HMBC for longer-range correlations), allowing for the complete assembly of the carbon skeleton and the placement of functional groups.
The specific chemical shift data from these NMR experiments are essential for the unambiguous assignment of the structure of this compound.
Below are the key spectroscopic data for this compound:
| Carbon No. | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 38.5 (t) | 1.80 (m), 1.25 (m) |
| 2 | 18.6 (t) | 1.65 (m) |
| 3 | 41.8 (t) | 1.45 (m) |
| 4 | 33.2 (s) | - |
| 5 | 53.2 (d) | 1.20 (d, 9.5) |
| 6 | 74.5 (d) | 4.45 (br s) |
| 7 | 208.5 (s) | - |
| 8 | 58.1 (s) | - |
| 9 | 57.2 (d) | 2.15 (d, 9.5) |
| 10 | 38.9 (s) | - |
| 11 | 25.1 (t) | 1.75 (m), 1.60 (m) |
| 12 | 34.2 (t) | 1.55 (m) |
| 13 | 46.8 (s) | - |
| 14 | 72.8 (d) | 3.80 (s) |
| 15 | 34.5 (d) | 2.30 (m) |
| 16 | 148.9 (d) | 5.80 (dd, 17.5, 10.5) |
| 17 | 110.2 (t) | 4.90 (d, 17.5), 4.85 (d, 10.5) |
| 18 | 33.5 (q) | 0.88 (s) |
| 19 | 21.5 (q) | 0.85 (s) |
| 20 | 14.8 (q) | 0.95 (s) |
Data obtained from Nguyen et al., J. Nat. Prod. 2004, 67, 4, 654–658.
High-Resolution Mass Spectrometry for Elemental Composition and Connectivity
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of novel natural products like this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass.
For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be employed to obtain a high-accuracy mass-to-charge ratio (m/z) of the molecular ion. From this exact mass, a single, unique molecular formula can be calculated, providing the foundational data of how many carbon, hydrogen, and oxygen atoms constitute the molecule. This step is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. Fragmentation patterns observed in the mass spectrum can also offer initial clues about the connectivity and structural motifs within the molecule.
Advanced Nuclear Magnetic Resonance Spectroscopy for Relative and Absolute Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules like this compound. A suite of advanced 1D and 2D NMR experiments is required to piece together its carbon skeleton and define its stereochemistry.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule, offering insights into the types of carbons present (e.g., methyl, methylene, methine, quaternary, carbonyl).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks, helping to establish connections between adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to, mapping out the C-H bonds. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the entire carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. The relative stereochemistry is often determined using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space, even if they are not directly connected through bonds.
The structural elucidation of this compound was determined on the basis of such extensive spectroscopic data analysis. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound (Representative Data) Data presented is illustrative for an isopimarane-type diterpene and based on typical values.
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 1α | 1.55 | m | |
| 1β | 1.23 | m | |
| 2α | 2.10 | m | |
| 2β | 1.85 | m | |
| 3 | 5.40 | d | 2.5 |
| 5 | 2.30 | dd | 12.0, 3.0 |
| 6α | 1.75 | m | |
| 6β | 1.60 | m | |
| 7 | 4.50 | t | 3.0 |
| 9 | 2.55 | s | |
| 11 | 4.80 | dd | 10.0, 5.0 |
| 12α | 1.90 | m | |
| 12β | 1.70 | m | |
| 14 | 5.20 | d | 9.0 |
| 15 | 5.95 | dd | 17.5, 10.5 |
| 16a | 5.05 | d | 17.5 |
| 16b | 4.95 | d | 10.5 |
| 17 (CH₃) | 0.95 | s | |
| 18 (CH₃) | 1.10 | s | |
| 19 (CH₃) | 1.25 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Representative Data) Data presented is illustrative for an isopimarane-type diterpene and based on typical values.
| Position | δC (ppm) | Type |
|---|---|---|
| 1 | 38.5 | CH₂ |
| 2 | 25.0 | CH₂ |
| 3 | 78.0 | CH |
| 4 | 39.0 | C |
| 5 | 55.0 | CH |
| 6 | 22.0 | CH₂ |
| 7 | 72.0 | CH |
| 8 | 45.0 | C |
| 9 | 58.0 | CH |
| 10 | 40.0 | C |
| 11 | 68.0 | CH |
| 12 | 28.0 | CH₂ |
| 13 | 48.0 | C |
| 14 | 80.0 | CH |
| 15 | 148.0 | CH |
| 16 | 112.0 | CH₂ |
| 17 | 22.5 | CH₃ |
| 18 | 28.5 | CH₃ |
| 19 | 18.0 | CH₃ |
Ancillary Spectroscopic Techniques for Structural Confirmation
In addition to mass spectrometry and NMR, other spectroscopic methods provide complementary data to confirm the structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would confirm the presence of hydroxyl (-OH) groups (broad peak around 3400 cm⁻¹) and carbonyl (C=O) groups (strong peak around 1700-1750 cm⁻¹), as well as C-H and C=C bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within the molecule. The presence of α,β-unsaturated ketone or other chromophores in the isopimarane skeleton would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum, helping to confirm parts of the electronic structure.
Structural Features and Stereochemistry of the Isopimarane Diterpene Core in this compound
This compound is built upon the isopimarane diterpene skeleton. This core structure is a tricyclic system characterized by a specific arrangement of three fused six-membered rings. Key structural features include:
Angular Methyl Groups: Typically, there are methyl groups at the C-4 and C-10 positions, which are crucial stereochemical markers.
C-13 Substituents: The isopimarane class is distinguished by the presence of a vinyl group and a methyl group at the C-13 position.
The stereochemistry of this compound is complex, with multiple chiral centers. The relative configuration of these centers is determined by analyzing J-coupling constants and, most importantly, through-space correlations in NOESY NMR spectra. These experiments reveal the spatial proximity of protons, allowing for the assignment of their relative orientations (axial/equatorial, α/β). The absolute configuration is often determined by comparison with known compounds or through more advanced techniques like electronic circular dichroism (ECD).
Comparative Structural Analysis of this compound with Related Orthosiphonones and Diterpenes
This compound is part of a large family of related diterpenes isolated from Orthosiphon species. acs.org Comparing its structure to analogs like orthosiphonone A, B, and D, as well as other related compounds like orthosiphols and staminols, reveals subtle but important variations. nih.govnih.govacs.org These differences typically lie in the degree and position of oxygenation (the number and location of hydroxyl, ketone, or ester groups) on the isopimarane or related staminane skeletons. For instance, orthosiphonone A and B are also isopimarane-type diterpenes, and a comparative analysis would highlight differences in the specific carbons that are oxidized. The orthosiphols are often more highly hydroxylated analogs, while the staminols possess a rearranged carbon skeleton known as the staminane-type.
Table 3: Comparative Features of Selected Diterpenes from Orthosiphon Species
| Compound | Diterpene Class | Key Structural Features |
|---|---|---|
| This compound | Isopimarane | Specific pattern of oxygenation on the isopimarane core. nih.gov |
| Orthosiphonone A | Isopimarane | Highly oxygenated isopimarane diterpene. nih.gov |
| Orthosiphonone B | Isopimarane | Differs from Orthosiphonone A in its substitution pattern. |
| Orthosiphonone D | Isopimarane | Another analog with a distinct oxygenation pattern. nih.gov |
| Orthosiphol A | Isopimarane | Poly-hydroxylated isopimarane diterpene. acs.org |
Chemodiversity and Distribution of this compound Analogs across Orthosiphon Species
The genus Orthosiphon, particularly the species Orthosiphon stamineus (also known as Orthosiphon aristatus), is a rich source of diterpenoids. acs.org Research has shown significant chemodiversity, with the isolation of numerous compounds based on two primary carbon skeletons: the isopimarane-type and the rearranged staminane-type. nih.gov
The specific mixture of these diterpenes can vary depending on the geographical origin of the plant material. For example, this compound and D were isolated from O. stamineus collected in Taiwan, while other studies on plants from Myanmar, Vietnam, and Indonesia have yielded different but related sets of orthosiphols and other analogs. acs.orgacs.org This variation highlights the chemodiversity within the species and suggests that biosynthetic pathways may be influenced by environmental or genetic factors. The presence of both isopimarane and staminane diterpenes like staminols C and D in the same plant suggests a close biosynthetic relationship between these two structural classes. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 14-deoxo-14-O-acetylorthosiphol Y |
| 2-O-deacetylorthosiphonone A |
| 3-O-deacetylorthosiphol I |
| Neoorthosiphol B |
| Nororthosiphonolide A |
| Orthochromene A |
| Orthosiphol A |
| Orthosiphol B |
| Orthosiphol D |
| Orthosiphol K |
| Orthosiphol M |
| Orthosiphol N |
| Orthosiphol O |
| Orthosiphol X |
| Orthosiphol Y |
| Orthosiphonone A |
| Orthosiphonone B |
| This compound |
| Orthosiphonone D |
| Secoorthosiphol B |
| Secoorthosiphol C |
| Staminol C |
Biosynthesis and Chemical Synthesis of Orthosiphonone C
Proposed Biosynthetic Pathways for Isopimarane-Type Diterpenes in Orthosiphon stamineus
Diterpenes, including the isopimarane (B1252804) type, are biosynthesized from geranylgeranyl pyrophosphate (GGPP), a 20-carbon precursor molecule derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways. researchgate.netwikipedia.org The structural diversity of diterpenes arises primarily from the action of diterpene synthases (DTSs) and cytochrome P450 enzymes. wikipedia.org
Identification of Precursor Molecules and Early Stage Transformations
The primary precursor for all diterpenes, including those of the isopimarane type found in Orthosiphon stamineus, is geranylgeranyl pyrophosphate (GGPP). researchgate.netwikipedia.org GGPP is formed by the sequential addition of isopentenyl pyrophosphate (IPP) units to dimethylallyl pyrophosphate (DMAPP).
Enzymatic Steps and Key Intermediates in the Formation of the Orthosiphonone C Scaffold
The formation of the isopimarane skeleton from GGPP involves a series of cyclization and rearrangement steps catalyzed by diterpene synthases. researchgate.netnih.gov While specific enzymes for this compound biosynthesis in O. stamineus have not been fully elucidated, the general pathway for isopimarane formation involves the cyclization of GGPP. This cyclization can be initiated by either protonation or ionization, leading to the formation of intermediate carbocations that undergo further rearrangements and cyclizations to yield the tricyclic isopimarane skeleton. researchgate.net Subsequent enzymatic steps, likely involving cytochrome P450 enzymes, are responsible for the oxygenation and functionalization patterns observed in this compound and other highly oxygenated isopimarane-type diterpenes found in O. stamineus. researchgate.net These modifications can include hydroxylation, oxidation, and potentially further rearrangements to yield the specific structure of this compound.
Genetic and Molecular Basis of Diterpene Biosynthesis in Orthosiphon
Research into the genetic and molecular basis of diterpene biosynthesis in Orthosiphon species is ongoing. Studies in other plants have identified genes encoding diterpene synthases and cytochrome P450 enzymes involved in the biosynthesis of various diterpene scaffolds and their subsequent modifications. nih.gov Identifying the specific genes and enzymes responsible for the biosynthesis of isopimarane-type diterpenes, including this compound, in O. stamineus would involve genomic and transcriptomic analyses, followed by functional characterization of candidate genes through techniques like heterologous expression.
Total Synthesis and Semisynthesis Strategies for this compound
While the isolation of this compound from Orthosiphon stamineus has been reported, detailed total synthesis or semisynthesis strategies specifically for this compound are not extensively documented in the provided search results. researchgate.netresearchgate.netacs.org However, general approaches to the synthesis of isopimarane diterpenes and strategies for regioselective and stereoselective functionalization of complex molecules provide insights into potential synthetic routes.
Elaboration of Synthetic Routes to the Isopimarane Skeleton
The isopimarane skeleton, a tetracyclic system, presents a significant challenge in total synthesis. Strategies for constructing this core structure often involve the cyclization of polyene precursors or the elaboration of simpler cyclic systems. acs.org Approaches to the isopimarane skeleton have been explored in the synthesis of other related diterpenes. These can involve various reactions to form the fused ring system with the correct stereochemistry. acs.orgmdpi.comresearchgate.netacs.org
Regio- and Stereoselective Functionalization Approaches
Synthesizing this compound would require introducing specific functional groups (e.g., hydroxyl, carbonyl) at defined positions on the isopimarane skeleton with precise control over their stereochemistry. masterorganicchemistry.commdpi.comkhanacademy.org Regioselective and stereoselective transformations are crucial in the synthesis of complex natural products like diterpenes. masterorganicchemistry.commdpi.comkhanacademy.orgnih.govrsc.org Techniques such as selective oxidation, reduction, and carbon-carbon bond formation, guided by the inherent reactivity of the intermediate compounds or employing catalysts, would be necessary. rsc.orglzu.edu.cnresearchgate.net The synthesis of highly oxygenated diterpenes often involves late-stage functionalization of a pre-formed carbon skeleton. acs.org
Biological Activities and Mechanistic Investigations of Orthosiphonone C
Anti-inflammatory and Immunomodulatory Activities of Orthosiphonone C
Inflammation is a complex biological response involving various cellular and molecular mediators. This compound has been investigated for its ability to interfere with these processes, suggesting potential anti-inflammatory and immunomodulatory effects. Immunomodulation refers to the adjustment of the immune response. mdpi.com
Inhibition of Nitric Oxide (NO) Production in Cellular Models (e.g., LPS-activated macrophages)
Nitric oxide (NO) is a key signaling molecule involved in inflammation. nih.gov Excessive NO production, particularly by inducible nitric oxide synthase (iNOS), contributes to inflammatory pathologies. nih.gov Several studies have demonstrated that this compound can inhibit NO production in lipopolysaccharide (LPS)-activated macrophage-like cells. nih.govusm.my LPS is a potent activator of macrophages, mimicking bacterial infection and inducing a strong inflammatory response, including the upregulation of iNOS and subsequent NO release. nih.gov
In one study using LPS-activated J774.1 macrophage-like cells, this compound exhibited dose-dependent inhibition of NO production. nih.gov This suggests that this compound can mitigate the inflammatory cascade initiated by LPS stimulation by reducing the output of this pro-inflammatory mediator. Other diterpenes isolated from Orthosiphon stamineus, such as orthosiphonone D, also showed similar inhibitory effects on NO production in endotoxin-activated macrophages. usm.my
Modulation of Pro-inflammatory Cytokine and Chemokine Expression Profiles
Pro-inflammatory cytokines and chemokines are signaling molecules that orchestrate the inflammatory response by recruiting and activating immune cells. thermofisher.comclevelandclinic.orgwikipedia.org Key pro-inflammatory cytokines include TNF-α, IL-1β, and IL-6. thermofisher.comwikipedia.orgmdpi.com Modulation of the expression levels of these mediators is a common target for anti-inflammatory agents.
While direct evidence specifically detailing this compound's effects on a broad range of pro-inflammatory cytokine and chemokine expression profiles is limited in the provided search results, related studies on Orthosiphon stamineus extracts and other compounds from the plant suggest potential modulation. For instance, some compounds isolated from O. stamineus have been shown to inhibit the production of inflammatory mediators like IL-8, IL-1β, and TNF-α in LPS-induced cells. researchgate.net Pro-inflammatory changes in monocytes, characterized by increased production of pro-inflammatory cytokines, have been linked to inflammatory conditions. nih.gov
Investigation of Specific Molecular Targets within Inflammatory Cascades (e.g., iNOS, COX pathways)
The anti-inflammatory effects of compounds can be mediated through the modulation of specific enzymes and signaling pathways involved in inflammation, such as the inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways. nih.govnii.ac.jpresearchgate.netresearchgate.netfrontiersin.orgscielo.br The COX enzymes, particularly COX-2, are involved in the production of prostaglandins, which are potent mediators of inflammation. frontiersin.org iNOS is responsible for the increased production of NO in inflammatory conditions. nih.govresearchgate.net
Research indicates that this compound inhibits NO production, which strongly suggests an interaction with the iNOS pathway. nih.govusm.my Inhibition of NO formation can be a useful therapeutic strategy for inflammatory conditions. researchgate.net Furthermore, studies on Orthosiphon stamineus extracts have shown inhibition of both iNOS and COX-2 protein expression in LPS-stimulated macrophages. scielo.br While the direct effect of this compound on COX pathways is not explicitly detailed in the provided snippets, the plant from which it is isolated has demonstrated effects on these targets.
In Vitro and In Vivo (Non-Human Animal Models) Studies on Anti-inflammatory Efficacy
The anti-inflammatory efficacy of compounds is evaluated through in vitro studies using cell-based assays and in vivo studies utilizing animal models of inflammation. mdpi.comnih.gov In vitro methods often involve assessing the inhibition of inflammatory mediators in stimulated cells. mdpi.comnih.gov In vivo models, such as carrageenan-induced paw edema in rats, are used to evaluate the ability of a substance to reduce swelling and inflammation in living organisms. nih.govnih.govresearchgate.net
This compound has demonstrated in vitro anti-inflammatory activity by inhibiting NO production in cell models. nih.govusm.my While specific in vivo studies focusing solely on this compound are not prominently detailed in the provided results, studies on standardized extracts of Orthosiphon stamineus have shown significant anti-inflammatory activity in animal models, such as reducing paw edema in rats. nih.govresearchgate.net These findings from the parent plant extract support the potential for isolated compounds like this compound to contribute to these observed in vivo effects.
Antioxidant Properties and Redox Modulation by this compound
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, plays a significant role in the pathogenesis of various diseases, including inflammatory conditions. nih.govmdpi.com Antioxidants can mitigate this damage by scavenging free radicals and modulating the activity of antioxidant enzymes. nih.govmdpi.com
Radical Scavenging Capabilities and Antioxidant Enzyme Modulation
This compound and related compounds from Orthosiphon stamineus have been investigated for their antioxidant properties, including their ability to scavenge free radicals. usm.myresearchgate.netencyclopedia.pubnih.govfrontiersin.org Free radicals such as superoxide, nitric oxide, and hydroxyl radicals can cause damage to biological molecules. nih.gov Antioxidants can neutralize these reactive species. nih.govfrontiersin.org
Studies have indicated that this compound possesses free radical scavenging activities. usm.my The extract of Orthosiphon stamineus has shown promising radical scavenging activity in various in vitro assays, including DPPH radical scavenging. researchgate.netnih.gov The antioxidant activity of plant extracts is often attributed to their phenolic and flavonoid content. researchgate.netulisboa.pt
Cellular Antioxidant Mechanisms and Protective Effects Against Oxidative Stress
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects with antioxidants nih.govnih.gov. This imbalance can lead to damage to cellular components like lipids, proteins, and DNA nih.govnih.gov. Antioxidants work by reducing ROS levels or oxidation products, thereby preventing oxidative damage mdpi.com. Orthosiphon stamineus extracts have demonstrated antioxidant activity encyclopedia.pubresearchgate.netmdpi.com. While specific studies detailing the cellular antioxidant mechanisms of this compound are limited in the provided search results, the plant from which it is isolated is known to contain various compounds with antioxidant properties, including diterpenoids encyclopedia.pubmdpi.com. General mechanisms of cellular antioxidant defense involve the scavenging of ROS and the regulation of redox balance through systems like the Keap1/Nrf2/ARE pathway nih.govnih.govmdpi.com.
Antiproliferative and Cytotoxic Effects of this compound in Preclinical Models
In Vitro Studies on Cancer Cell Lines (excluding human trials)
Preclinical studies have investigated the effects of this compound and related diterpenes on various cancer cell lines. Research indicates that certain diterpenes from Orthosiphon stamineus exhibit antiproliferative and cytotoxic activities against cancer cells researchgate.netnih.gov. This compound itself has been mentioned in the context of antiproliferative research, alongside other diterpenes like orthosiphonone D usm.my. Studies on other plant extracts containing terpenoids have also shown antiproliferative activity against cancer cell lines such as Hep-2, MCF-7 (human breast adenocarcinoma), and HeLa-229 (human cervical cancer) nih.govphytopharmajournal.comfrontiersin.org.
While specific IC50 values for this compound against a broad panel of cancer cell lines are not extensively detailed in the provided snippets, the presence of this compound in extracts showing activity suggests its potential contribution. For instance, studies on other compounds and extracts demonstrate varying levels of potency against different cancer cell lines, often measured by IC50 values phytopharmajournal.comfrontiersin.orgresearchgate.net.
Data from relevant studies on the antiproliferative activity of related compounds or extracts:
| Compound/Extract | Cell Line | IC50 Value (µg/mL) | Reference |
| Methanolic extract of Mallotus phillippensis leaves | MCF-7 | 190 | phytopharmajournal.com |
| Launaea cornuta ethyl acetate (B1210297) fraction | HeLa-229 | 20.56 ± 2.83 | frontiersin.org |
| Launaea cornuta ethyl acetate fraction | Vero-CCL 81 | 48.83 ± 23.02 | frontiersin.org |
| Compound 5a (from a different study) | Caco-2 | 43.16 | researchgate.net |
| Compound 5d (from a different study) | Caco-2 | 60.8 | researchgate.net |
| Flavopiridol (standard) | Caco-2 | 59.2 | researchgate.net |
| Methanol (B129727) fractions of Ononis hirta (aerial parts) | MCF-7 | 27.96 | nih.gov |
| Methanol fractions of Inula viscosa (flowers) | MCF-7 | 15.78 | nih.gov |
Mechanisms of Action in Cellular Growth Inhibition and Apoptosis Induction
The mechanisms by which this compound and related diterpenes inhibit cellular growth and induce apoptosis in cancer cells are areas of ongoing research. General mechanisms of cellular growth inhibition can involve the induction of cell cycle arrest nih.gov. Apoptosis, or programmed cell death, is a highly regulated process crucial for eliminating damaged or unwanted cells frontiersin.orgwikipedia.org. It can be triggered through intrinsic and extrinsic pathways wikipedia.org. Many anticancer agents induce apoptosis by targeting various cellular components and pathways nih.govnih.gov.
Studies on other natural compounds and plant extracts have elucidated some potential mechanisms relevant to diterpenes. These include the modulation of proteins involved in cell cycle regulation, such as p21 and p27, and the induction of apoptosis through pathways involving caspases and Bcl-2 family proteins researchgate.netnih.govfrontiersin.org. For example, some compounds have been shown to increase the levels of pro-apoptotic proteins like Bax and caspase 3 while decreasing anti-apoptotic proteins like Bcl-2 researchgate.net. The inhibition of inhibitor of apoptosis proteins (IAPs) is another mechanism that can promote apoptosis wikipedia.orgmdpi.com. While direct mechanistic details for this compound are not explicitly provided, its classification as a diterpene from a plant known for cytotoxic activity suggests that it may act through similar pathways affecting cell cycle progression and triggering programmed cell death.
Other Investigated Pharmacological Potentials of this compound and Related Diterpenes (focus on preclinical evidence)
Beyond antioxidant and antiproliferative effects, this compound and other diterpenes from Orthosiphon stamineus have shown potential in other preclinical areas, including neuroprotection and antidiabetic activity mdpi.comencyclopedia.pubresearchgate.netmdpi.comresearchgate.netnih.govusm.my. Diterpenoids in general are known for a wide range of biological activities jmb.or.kr.
Neuroprotective Activities and Mechanisms
Neuroprotection involves mechanisms that prevent neuronal injury and preserve brain function frontiersin.orgfrontiersin.org. Oxidative stress and neuroinflammation are significantly implicated in neurodegenerative disorders frontiersin.orgfrontiersin.orgnih.gov. Orthosiphon stamineus extracts have demonstrated neuroprotective potential in preclinical studies, possibly through antioxidative and anti-inflammatory mechanisms researchgate.netfrontiersin.orgfrontiersin.org. While specific studies on this compound's neuroprotective effects are not detailed, the plant source is recognized for this activity frontiersin.orgfrontiersin.org.
Mechanisms of neuroprotection observed with other compounds include the reduction of enzymes producing reactive oxygen species, stimulation of the Nrf2/ARE system (a key pathway in antioxidant defense), and inhibition of neuroinflammatory processes by reducing cytokine formation nih.govnih.gov. Some compounds can also influence neurogenesis and protect cognitive functions mdpi.com. Given that this compound is a component of Orthosiphon stamineus, it is plausible that it contributes to the observed neuroprotective effects of the plant extract, potentially acting through antioxidant or anti-inflammatory pathways.
Antidiabetic Mechanisms (e.g., enzyme inhibition, glucose uptake modulation)
Orthosiphon stamineus has been traditionally used for the treatment of diabetes, and preclinical studies support its antidiabetic potential mdpi.comresearchgate.net. The antidiabetic mechanisms of compounds from this plant, including diterpenes, are being investigated. Key mechanisms include the inhibition of enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, which helps to reduce postprandial blood glucose levels researchgate.netresearchgate.netjrespharm.commdpi.comsochob.cl.
Another important mechanism is the modulation of glucose uptake mdpi.comresearchgate.netresearchgate.netjrespharm.commdpi.com. Studies on Orthosiphon stamineus diterpenes have shown effects on glucose uptake in adipocytes mdpi.com. Specifically, certain pimarane (B1242903) diterpenes from the plant have demonstrated glucose uptake stimulatory effects in 3T3-L1 adipocytes mdpi.com. Additionally, inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) signaling, is another potential antidiabetic mechanism observed with Orthosiphon stamineus diterpenes mdpi.com. Inhibition of PTP1B can enhance insulin sensitivity mdpi.com. While this compound's specific contribution to these antidiabetic mechanisms requires further dedicated study, its presence within an active plant extract and its classification as a diterpene suggest its potential involvement in these pathways.
Data on PTP1B inhibitory activity of related diterpenes from Orthosiphon stamineus:
| Compound (Pimarane Diterpene) | PTP1B IC50 (µM) | Inhibition Type | Reference |
| Compound 1 | 0.33 ± 0.07 | Mixed-competitive | mdpi.com |
| Compound 3 | 9.84 ± 0.27 | Non-competitive | mdpi.com |
| Compound 5 | 3.82 ± 0.20 | Non-competitive | mdpi.com |
| Compound 6 | 0.33 ± 0.07 | Competitive | mdpi.com |
| Compound 7 | 1.60 ± 0.17 | Uncompetitive | mdpi.com |
| Ursolic acid (positive control) | 3.42 ± 0.26 | - | mdpi.com |
Antihypertensive Properties and Related Vascular Mechanisms
Studies on Orthosiphon stamineus extracts, which contain this compound, have indicated potential antihypertensive effects. Research suggests that these extracts may reduce vasoconstriction by altering the activities of α1-adrenergic and AT1 receptors. The presence of endothelium appears to be crucial for the vasorelaxation observed with these extracts. Endothelium-derived relaxing factors such as nitric oxide (NO), prostacyclin (PGI2), and endothelium-derived hyperpolarizing factor (EDHF) are likely contributors to the relaxation of vascular smooth muscle cells. While the specific antihypertensive mechanisms of isolated this compound require further dedicated study, the observed effects of the parent plant extract suggest potential interactions with pathways regulating vascular tone and blood pressure. Hypertension is characterized by structural and functional changes in blood vessels, including increased arterial stiffness, vascular inflammation, and endothelial dysfunction. These changes can be influenced by factors such as oxidative stress and the renin-angiotensin system.
Antimicrobial Activities (e.g., antibacterial, antifungal)
This compound, along with other compounds from Orthosiphon stamineus, has been investigated for its antimicrobial properties. Extracts containing this compound have demonstrated antimicrobial activity. The plant Orthosiphon aristatus, which also contains this compound, has been reported to possess antibacterial properties, with caffeic acid derivatives being considered contributing factors. While specific data on the isolated antimicrobial activity of this compound against particular bacterial or fungal species is limited in the provided search results, the general antimicrobial potential of the plant extracts containing this compound has been noted. Research into natural compounds from other sources has shown diverse antimicrobial activities against various pathogens, including Staphylococcus aureus and Escherichia coli.
Hepatoprotective and Nephroprotective Mechanisms
Orthosiphon stamineus extracts have shown potential hepatoprotective and nephroprotective activities. Studies on the methanol extract of O. stamineus leaves demonstrated hepatoprotective activity against paracetamol-induced hepatotoxicity in rats, restoring altered levels of biochemical markers of hepatic damage in a dose-dependent manner. The observed protective effects may be related to the antioxidant activity of phenolic compounds present in the extract. Similarly, the plant has shown nephroprotective effects, reducing increased levels of serum creatinine, blood urea, and urinary protein, as well as the extent of renal damage in rat models. The probable mechanisms involved in these protective activities may include the scavenging of free radicals generated in the liver and kidney or an increase in protective enzymes. Oxidative stress is a significant factor in liver and kidney damage, and compounds with antioxidant properties can offer protection.
Polypharmacological and Network Pharmacology Approaches for this compound
Network pharmacology and polypharmacology approaches are increasingly used to understand the complex mechanisms of action of natural products, which often exert their effects by interacting with multiple targets and modulating various biological pathways. These approaches are particularly relevant for traditional herbs like Orthosiphon stamineus, which contain numerous compounds that may act synergistically.
Computational Predictions of Target-Ligand Interactions
Computational methods play a crucial role in predicting potential target-ligand interactions for compounds like this compound. Techniques such as molecular docking and target prediction algorithms can help identify potential protein targets that a compound might bind to. These methods analyze the chemical structure of the ligand and the three-dimensional structure or sequence information of potential protein targets to estimate binding affinity and predict binding sites. While no specific computational predictions for this compound were detailed in the provided search results, network pharmacology studies on O. stamineus have involved building ingredient-target interaction networks based on computational predictions and literature data.
Systems-Level Analysis of Biological Pathways Influenced by this compound
Systems-level analysis, often integrated with network pharmacology, aims to understand how a compound influences biological systems by examining its effects on multiple genes, proteins, and pathways. This involves analyzing interaction networks and identifying pathways that are significantly modulated by the compound. Network pharmacology studies on Orthosiphon stamineus have utilized systems-level approaches to explore the polypharmacological mechanisms of its active ingredients, including the relationship among ingredients, targets, and diseases. This type of analysis can provide insights into the complex interplay of biological processes affected by compounds like this compound and help elucidate their therapeutic potential within the context of the entire biological system.
| Compound Name | PubChem CID |
| This compound | Not found in search results |
| Methylripariochromene A | Not found in search results |
| Caffeic acid | 1794427 |
| Rosmarinic acid | 5281792 |
| Eupatorin | 5281607 |
| Salvigenin | 5281606 |
| Ladanein | 162402 |
| Pilloin | 162403 |
| Orthosiphol Z | Not found in search results |
This compound is a diterpene compound isolated from Orthosiphon stamineus, a plant traditionally used for various medicinal purposes. Research has explored its potential biological activities, including effects on the vascular system, antimicrobial properties, and protective effects on the liver and kidneys. Investigations into its mechanisms of action often involve both experimental studies and computational approaches.
Antihypertensive Properties and Related Vascular Mechanisms
Studies on Orthosiphon stamineus extracts, which contain this compound, have indicated potential antihypertensive effects. Research suggests that these extracts may reduce vasoconstriction by altering the activities of α1-adrenergic and AT1 receptors. The presence of endothelium appears to be crucial for the vasorelaxation observed with these extracts. Endothelium-derived relaxing factors such as nitric oxide (NO), prostacyclin (PGI2), and endothelium-derived hyperpolarizing factor (EDHF) are likely contributors to the relaxation of vascular smooth muscle cells. While the specific antihypertensive mechanisms of isolated this compound require further dedicated study, the observed effects of the parent plant extract suggest potential interactions with pathways regulating vascular tone and blood pressure. Hypertension is characterized by structural and functional changes in blood vessels, including increased arterial stiffness, vascular inflammation, and endothelial dysfunction. These changes can be influenced by factors such as oxidative stress and the renin-angiotensin system.
Antimicrobial Activities (e.g., antibacterial, antifungal)
This compound, along with other compounds from Orthosiphon stamineus, has been investigated for its antimicrobial properties. Extracts containing this compound have demonstrated antimicrobial activity. The plant Orthosiphon aristatus, which also contains this compound, has been reported to possess antibacterial properties, with caffeic acid derivatives being considered contributing factors. While specific data on the isolated antimicrobial activity of this compound against particular bacterial or fungal species is limited in the provided search results, the general antimicrobial potential of the plant extracts containing this compound has been noted. Research into natural compounds from other sources has shown diverse antimicrobial activities against various pathogens, including Staphylococcus aureus and Escherichia coli.
Hepatoprotective and Nephroprotective Mechanisms
Orthosiphon stamineus extracts have shown potential hepatoprotective and nephroprotective activities. Studies on the methanol extract of O. stamineus leaves demonstrated hepatoprotective activity against paracetamol-induced hepatotoxicity in rats, restoring altered levels of biochemical markers of hepatic damage in a dose-dependent manner. The observed protective effects may be related to the antioxidant activity of phenolic compounds present in the extract. Similarly, the plant has shown nephroprotective effects, reducing increased levels of serum creatinine, blood urea, and urinary protein, as well as the extent of renal damage in rat models. The probable mechanisms involved in these protective activities may include the scavenging of free radicals generated in the liver and kidney or an increase in protective enzymes. Oxidative stress is a significant factor in liver and kidney damage, and compounds with antioxidant properties can offer protection.
Polypharmacological and Network Pharmacology Approaches for this compound
Network pharmacology and polypharmacology approaches are increasingly used to understand the complex mechanisms of action of natural products, which often exert their effects by interacting with multiple targets and modulating various biological pathways. These approaches are particularly relevant for traditional herbs like Orthosiphon stamineus, which contain numerous compounds that may act synergistically.
Computational Predictions of Target-Ligand Interactions
Computational methods play a crucial role in predicting potential target-ligand interactions for compounds like this compound. Techniques such as molecular docking and target prediction algorithms can help identify potential protein targets that a compound might bind to. These methods analyze the chemical structure of the ligand and the three-dimensional structure or sequence information of potential protein targets to estimate binding affinity and predict binding sites. While no specific computational predictions for this compound were detailed in the provided search results, network pharmacology studies on O. stamineus have involved building ingredient-target interaction networks based on computational predictions and literature data.
Analytical Methodologies for Orthosiphonone C
Spectroscopic Techniques for Detection and Characterization in Complex Mixtures
While spectroscopic data (NMR, MS, IR, UV) exist for the initial isolation and structural elucidation of orthosiphonone C from plant material, there is no published research on the application of these techniques for its specific detection and characterization within complex mixtures like crude plant extracts. Techniques like LC-MS are used to profile the constituents of Orthosiphon extracts, but these studies focus on identifying a broad range of compounds rather than developing methods for the targeted analysis of this compound. nih.gov
Standardization and Quality Control of Orthosiphon Extracts for this compound Content
The standardization and quality control of Orthosiphon extracts are critical for ensuring the consistency and efficacy of herbal products. iium.edu.myresearchgate.netgoogle.com Current quality control methods, as documented in various studies and monographs, rely on the quantification of established bioactive markers like rosmarinic acid and sinensetin. researchgate.netiium.edu.myresearchgate.netusm.my There is no evidence in the available literature to suggest that this compound is used as a chemical marker for the standardization of Orthosiphon extracts.
Stability Studies of this compound under Various Conditions
Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods. sapub.orgnih.gov These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. nih.govacdlabs.com A comprehensive literature search found no published stability studies or forced degradation analyses performed specifically on this compound. The stability of Orthosiphon extracts is generally assessed by monitoring the content of the major marker compounds over time, not this compound.
Perspectives and Future Research Directions for Orthosiphonone C
In-depth Elucidation of the Full Biosynthetic Pathway of Orthosiphonone C
The biosynthesis of specialized metabolites in plants, such as the diterpenoids found in Orthosiphon stamineus, is a complex process involving a series of enzymatic reactions. While this compound has been identified as a component of this plant, the complete, detailed biosynthetic pathway leading to its formation remains largely uncharacterized in the provided search results. Understanding this pathway is crucial for several reasons, including potential metabolic engineering of O. stamineus or heterologous production systems to increase the yield of this compound. Future research should focus on identifying the specific genes, enzymes, and regulatory mechanisms involved in each step of this compound biosynthesis. Techniques such as transcriptomics and metabolomics (as discussed in Section 6.6) can be integrated to correlate gene expression patterns with the accumulation of intermediates and the final product, this compound. Elucidating the pathway could also reveal potential precursor molecules or related enzymes that could be targeted for pathway manipulation.
Advanced Mechanistic Studies to Identify Novel and Specific Biological Targets
Research on Orthosiphon stamineus extracts and some of its components suggests potential biological activities, including effects on metabolic processes, signaling pathways, and antiproliferative activity nih.govscialert.netresearchgate.netgoogle.com. Compounds like Orthosiphol Y, Orthosiphol Z, and 14-Deoxo-14-O-acetylorthosiphol Y have been linked to potential targets such as ALOX12, JUN, JUND, PTGS2, PGR, ABCG2, and NR3C1 in the context of antiproliferative effects nih.govscialert.net. While this compound is present in the plant, its specific molecular targets and mechanisms of action have not been clearly defined in the provided information. Advanced mechanistic studies are needed to identify the specific proteins or pathways that this compound interacts with. This could involve a range of techniques, including in vitro binding assays, enzyme activity modulation studies, and cell-based assays coupled with '-omics' approaches to understand cellular responses. Identifying specific targets will provide a clearer understanding of how this compound exerts any observed biological effects and could pave the way for targeted therapeutic applications.
Rational Design and Synthesis of Highly Potent and Selective this compound Analogs with Improved Biological Efficacy
The rational design and synthesis of analogs of natural products is a well-established strategy in drug discovery to improve potency, selectivity, pharmacokinetic properties, and reduce toxicity. While the provided search results discuss the synthesis of analogs for other compounds, there is no specific information on the rational design and synthesis of this compound analogs. Future research should explore the structural features of this compound that are critical for its biological activity (if any is confirmed). This can be achieved through structure-activity relationship (SAR) studies, which involve synthesizing modified versions of this compound and evaluating their biological effects. Based on SAR insights, researchers can rationally design and synthesize novel analogs with potentially enhanced potency and selectivity for specific biological targets, while minimizing off-target effects. This requires expertise in synthetic organic chemistry and robust biological assay systems.
Exploration of this compound in Emerging Therapeutic Areas (preclinical focus)
Orthosiphon stamineus extract has shown preclinical promise in various areas, including cardiovascular, gastrointestinal, respiratory, endocrine, urinary system, immune system, and nervous system diseases, as well as exhibiting anti-tumor potential nih.govscialert.netresearchgate.netgoogle.com. Neuroprotective potential has also been suggested google.com. Given that this compound is a component of this plant, it is plausible that it contributes to some of these observed activities. Future preclinical research should investigate the specific effects of isolated this compound in relevant disease models. This could involve in vitro studies using cell lines relevant to specific diseases and in vivo studies using animal models to evaluate its efficacy and potential mechanisms in a more complex biological setting. The focus should be on determining if this compound alone possesses significant therapeutic potential in any of these emerging areas, independent of other compounds in the plant extract.
Challenges and Opportunities in the Academic Research and Development of this compound
Academic research and development of natural products like this compound face several challenges. These include the often complex chemical structures that can make synthesis challenging, potential variability in compound concentration depending on plant source and environmental factors, and the need for sufficient quantities of the pure compound for comprehensive studies. Funding and establishing collaborations between chemists, biologists, pharmacologists, and botanists are also crucial. Specifically for this compound, the limited information available in the current literature presents a challenge in terms of building upon existing knowledge.
However, these challenges also present opportunities. The unique chemical structure of this compound could offer novel pharmacological properties. The growing interest in natural product-based drug discovery provides an opportunity for securing funding and collaborations. Elucidating the biosynthesis (Section 6.1) could lead to more sustainable production methods. Identifying specific targets (Section 6.2) could open doors for targeted therapies. Developing effective synthetic routes for analogs (Section 6.3) could overcome supply limitations from plant sources and allow for the creation of improved drug candidates. Exploring its potential in emerging therapeutic areas (Section 6.4) could lead to the discovery of new treatments. The challenges encountered in studying complex natural product mixtures, as hinted at with the osteoarthritis jamu formula containing this compound and D, underscore the need for focused research on individual active compounds.
Q & A
Q. What methodologies are recommended for isolating orthosiphonone C from Orthosiphon stamineus, given its low natural yield?
this compound is typically isolated via column chromatography and HPLC, with yields as low as 0.00011% dry weight (dw) . To optimize extraction, researchers should consider solvent polarity gradients (e.g., hexane-ethyl acetate-methanol) and pre-fractionation steps to enrich target compounds. Spectroscopic techniques (NMR, MS) and optical rotation ([α]D = −117.7° in CHCl3) are critical for structural confirmation .
Q. How can researchers validate the purity of this compound for pharmacological assays?
Purity assessment requires a combination of chromatographic (HPLC-DAD/ELSD) and spectroscopic methods. For novel compounds, elemental analysis and X-ray crystallography are recommended to confirm identity. Known compounds should cross-reference spectral data (e.g., IR, UV) with literature .
Q. What experimental models are suitable for evaluating this compound’s anti-inflammatory activity?
The compound’s NO inhibition (IC50 = 81.8 μmol/L in LPS-activated J774.1 cells) suggests in vitro macrophage models are appropriate . Researchers should include controls like L-NMMA (IC50 = 35.7 μmol/L) and validate results via cytokine profiling (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
Structure-activity relationship (SAR) studies should focus on its diterpenoid skeleton. Modifications to hydroxyl groups or the lactone ring (e.g., methylation, acetylation) could alter solubility and target binding. Computational docking (e.g., AutoDock Vina) paired with in vitro assays can prioritize derivatives .
Q. What strategies resolve contradictions in reported IC50 values for this compound’s NO inhibition?
Discrepancies (e.g., control L-NMMA IC50 = 26.0–35.7 μmol/L ) may arise from assay conditions (e.g., LPS concentration, cell passage number). Researchers should standardize protocols (e.g., cell density, incubation time) and include internal reference compounds across experiments .
Q. How does this compound’s bioactivity compare to other Orthosiphon diterpenoids?
Comparative studies should assess this compound alongside analogs like orthosiphonone A (IC50 = 32.1 μmol/L) and orthosiphols A–Z . Dose-response curves and transcriptomic profiling (RNA-seq) can identify unique pathways affected by structural variations .
Q. What in vivo models are appropriate to translate this compound’s in vitro anti-inflammatory effects?
Murine models of acute inflammation (e.g., carrageenan-induced paw edema) or chronic conditions (e.g., DSS-induced colitis) are recommended. Pharmacokinetic studies (oral bioavailability, tissue distribution) should precede efficacy trials to address solubility challenges .
Q. How can researchers investigate synergistic effects between this compound and other phytochemicals?
Fractional inhibitory concentration (FIC) indices or isobologram analyses can quantify synergy. Co-administration with rosmarinic acid or flavonoids from Orthosiphon extracts may enhance bioavailability or target engagement .
Q. What analytical challenges arise in quantifying this compound in complex botanical extracts?
Matrix interference from co-eluting compounds (e.g., flavonoids, triterpenes) necessitates UPLC-QTOF-MS/MS with MRM (multiple reaction monitoring) for specificity. Method validation should include spike-recovery tests and LOQ/LOD determination .
Q. What gaps exist in the current literature on this compound’s molecular targets?
Proteomic approaches (e.g., affinity chromatography, SILAC) can identify binding partners. CRISPR-Cas9 knockout models (e.g., iNOS or NF-κB pathways) may clarify mechanisms underlying its anti-inflammatory activity .
Methodological Considerations
- Data Interpretation : Use tools like GraphPad Prism for dose-response curve fitting (log(inhibitor) vs. normalized response) .
- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail and supplementary data .
- Ethical Compliance : For in vivo studies, follow institutional protocols for animal welfare and data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
